molecular formula C18H17NO4S B2480476 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 2034482-66-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2480476
CAS RN: 2034482-66-9
M. Wt: 343.4
InChI Key: KLFGUSJGZLEMBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide involves multiple steps, including regiocontrolled synthesis methods and one-pot three-component synthesis approaches. For instance, photooxygenation of 2-thiophenyl-substituted furans leads to γ-hydroxybutenolides, suggesting a method for incorporating furan and thiophene units into more complex molecules (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Additionally, a DBU-mediated synthesis approach has been developed for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, highlighting the versatility of methods to synthesize complex acetamide derivatives involving furan and thiophene rings (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Molecular Structure Analysis

The molecular structure of related compounds, including those incorporating furan and thiophene rings, has been elucidated using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the crystal structure and in vitro antibacterial activity of a compound incorporating thiophene-2-ylcarbonyl and trifluoromethyl groups have been reported, demonstrating the structural complexity and potential biological activity of these molecules (Obafemi, Adelani, Fadare, Akinpelu, & Famuyiwa, 2013).

Chemical Reactions and Properties

The chemical reactivity of furan and thiophene-containing compounds can be diverse. For instance, the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles demonstrates the potential for functionalizing these rings and creating new chemical entities (Sobenina, Petrova, Tomilin, Gotsko, Ushakov, Klyba, Mikhaleva, & Trofimov, 2014). Moreover, the synthesis of geminally activated nitro dienes from furan and thiophene derivatives highlights the potential for creating complex molecules with significant chemical reactivity (Baichurin, Reshetnikov, Sergeev, Aboskalova, & Makarenko, 2019).

Scientific Research Applications

Solar Energy Conversion

Research has demonstrated the utility of phenothiazine derivatives with conjugated linkers such as furan and thiophene in dye-sensitized solar cells. A study highlighted that derivatives with furan as a conjugated linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan and thiophene moieties in enhancing solar cell performance (Se Hun Kim et al., 2011).

Regiocontrolled Synthesis

Another application involves the regiocontrolled synthesis of γ-hydroxybutenolides through the photooxygenation of 2-thiophenyl-substituted furans. This process leads to the rapid and regiocontrolled synthesis of valuable intermediates for organic synthesis (Vasiliki Kotzabasaki et al., 2016).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of biobased monomers, including those derived from furan, to create novel biobased polyesters showcases the relevance of furan derivatives in sustainable material science. These furan-based polyesters have been synthesized with significant molecular weights, indicating their potential use in various applications ranging from packaging to biodegradable materials (Yi Jiang et al., 2014).

Antimicrobial Activity

Compounds derived from furan and thiophene have been studied for their antimicrobial properties. For instance, the synthesis and characterization of specific thiophene derivatives showed promising results against a range of microbial strains, indicating the potential of these compounds in the development of new antimicrobial agents (M. Arora et al., 2013).

Advanced Organic Synthesis Techniques

The synthesis of complex organic molecules utilizing furan and thiophene derivatives as key intermediates or reactants is a significant area of research. Techniques such as the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles have been developed, showcasing the versatility of these heterocycles in constructing novel organic compounds with potential applications in drug discovery, materials science, and beyond (L. Sobenina et al., 2014).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(11-23-15-5-2-1-3-6-15)19-13-18(21,14-8-10-24-12-14)16-7-4-9-22-16/h1-10,12,21H,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFGUSJGZLEMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

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